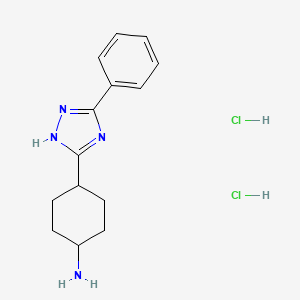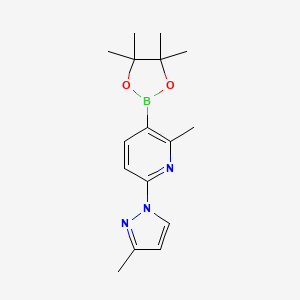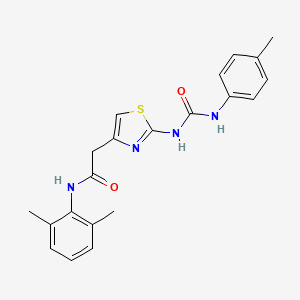![molecular formula C18H23N3O3 B2893505 N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide CAS No. 2034256-35-2](/img/structure/B2893505.png)
N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a cyclopentyl group, which is a cycloalkane consisting of a five-membered ring .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the indole and cyclopentyl groups. Indole is a versatile substrate that can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .科学的研究の応用
The Role of Polyamine Catabolism in Cancer Research
Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), are studied for their antitumor activities. These compounds induce programmed cell death (PCD) in sensitive cell types by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). The mechanism suggests that oxidative stress from H2O2 production via the SSAT/polyamine oxidase pathway plays a role in CPENSpm's cytotoxicity, pointing towards the potential for differential sensitivity in antineoplastic agents based on polyamine catabolism (Ha et al., 1997).
Neuropeptide Y Y2 Receptor Antagonists
Research on novel neuropeptide Y Y2 receptor antagonists, such as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787), explores their selective inhibition properties. These compounds show potential in understanding the role of central and peripheral Y2 receptors in vivo, indicating the significance of chemical specificity in drug design (Bonaventure et al., 2004).
Protective Effects Against Cardiotoxicity
Studies on the protective effect of compounds like N-Acetylcysteine (NAC) on drug-induced cardiotoxicity offer insights into mitigating adverse effects of chemotherapy. Such research highlights the importance of identifying and utilizing chemical interactions to improve patient treatment outcomes (Mansour et al., 2015).
Innovative Synthetic Pathways
Research on synthetic pathways, including the use of Pd(II)-catalyzed oxidative double cyclization, explores the creation of complex molecules like indolobenzothiazine S,S-dioxides. These studies contribute to the development of new methodologies in organic synthesis, expanding the toolkit for chemical and pharmaceutical research (Ha et al., 2015).
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to show various biologically vital properties . The compound likely interacts with its targets in a way that leverages these properties, leading to changes in the biological system.
Biochemical Pathways
Given the biological activity of indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways, leading to downstream effects that contribute to its overall action.
Result of Action
Given the biological activity of indole derivatives , it can be inferred that the compound likely has significant effects at the molecular and cellular levels.
将来の方向性
Future research could involve exploring the synthesis of this compound, investigating its reactivity, or studying its potential biological activity. The indole moiety is a common feature in many biologically active compounds, so this compound could have potential applications in medicinal chemistry .
特性
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-9-8-12-10-13(6-7-15(12)21)16(22)11-19-17(23)18(24)20-14-4-2-3-5-14/h6-10,14,16,22H,2-5,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXIOQCRCQVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)
![1-(diethylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2893424.png)

![4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2893426.png)
![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole](/img/structure/B2893427.png)


![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893431.png)
![N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2893433.png)
![N-(3,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2893434.png)

![{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine](/img/structure/B2893441.png)

![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2893444.png)
